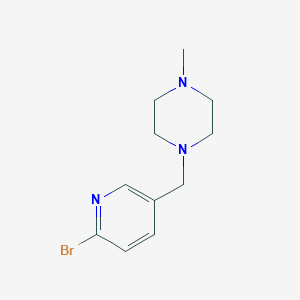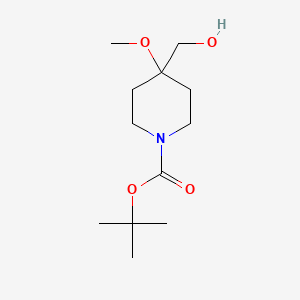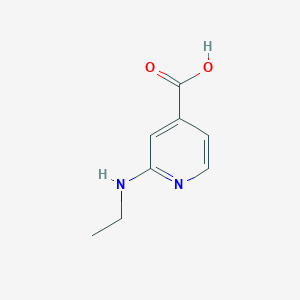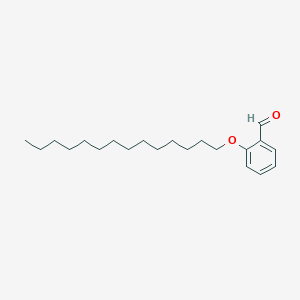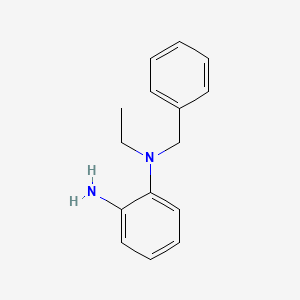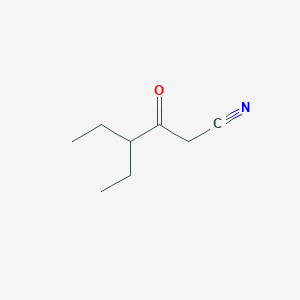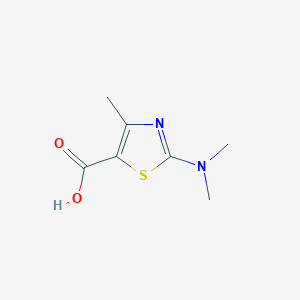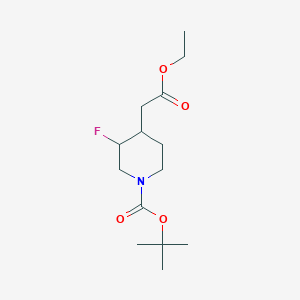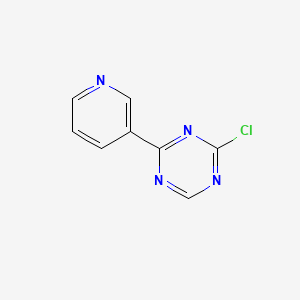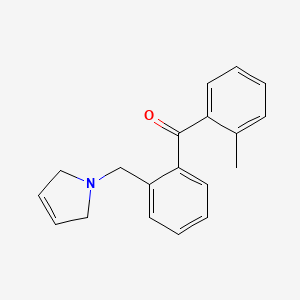
2-Methyl-2'-(3-pyrrolinomethyl) benzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrole derivatives is a topic of interest in several studies. One paper describes the synthesis of a new penta-substituted pyrrole derivative using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Another study outlines the synthesis of ethyl 2-(2-acetyl-2-benzoyl-1-ethenyl)amino-3-dimethylaminopropenoate and its transformation into a polysubstituted pyrrole, representing a new synthesis method for such compounds . Additionally, substituted benzophenones have been synthesized from 2,4,6-triarylpyrylium salts and methyl(ene) ketones, with the structure confirmed by spectroscopic methods and independent synthesis .
Molecular Structure Analysis
The molecular structure of the synthesized pyrrole derivative in one study was characterized using various spectroscopic techniques, including 1H and 13C NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Computational studies using density functional theory (DFT) were also performed to predict the spectral and geometrical data of the compound, showing good correlations with experimental data .
Chemical Reactions Analysis
The reactivity of synthesized compounds towards various reagents has been explored in the literature. For instance, the behavior of active methyl groups towards different reagents such as benzaldehyde, ethyl oxalate, and phthalic anhydride was discussed, leading to the formation of various derivatives including styryl, pyruvate, and phthalide . Another study demonstrated the reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with carbocyclic and heterocyclic 1,3-diketones to afford corresponding derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are often inferred from their molecular structures and reactivity. The electrochemical study of the pyrrole derivative revealed good inhibition efficiency on steel surfaces, indicating potential applications in corrosion inhibition . The closest contacts between active atoms of the compound were obtained through Hirshfeld surface analysis, along with electrostatic potential surfaces (EPS) investigations .
科学的研究の応用
Environmental Safety and Biodegradation
Biodegradation of UV Filters
Methylophilus sp. strain FP-6, a novel bacterium capable of degrading benzophenone-3 (BP-3) as a sole carbon source, was isolated, offering insights into the biodegradation pathways of BP-3. This bacterium shows potential for environmental cleanup, as it significantly reduces BP-3 concentrations, a common component of sunscreens and personal care products known for its persistence in the environment (Jin et al., 2019).
Photocatalytic Degradation
Advanced Oxidation Processes
Studies on the photocatalytic degradation of BP-3 using TiO2-based catalysts have shown promising results for water treatment. These studies not only optimize degradation parameters but also explore the kinetics and mechanistic pathways, contributing to the development of effective methods for removing harmful substances from water sources (Wang et al., 2019).
Human Health Impact
Endocrine Disrupting Activities
The metabolism of BP-3 by liver microsomes and its estrogenic and anti-androgenic activities have been explored, revealing the potential endocrine-disrupting effects of this compound. Such studies highlight the importance of understanding the metabolic pathways and biological impacts of benzophenone derivatives, including potential risks to human health (Watanabe et al., 2015).
Material Science and Photopolymerization
Photoinitiating Applications
Benzophenone derivatives, including those with specific structural modifications, have been evaluated for their effectiveness as photoinitiators in radical polymerization processes. These studies contribute to the development of new materials and coatings by understanding how structural variations influence photoinitiating efficiency (Wang et al., 2010).
特性
IUPAC Name |
[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-15-8-2-4-10-17(15)19(21)18-11-5-3-9-16(18)14-20-12-6-7-13-20/h2-11H,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITDJIRFMBLLEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CC=CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643913 |
Source


|
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2'-(3-pyrrolinomethyl) benzophenone | |
CAS RN |
898762-79-3 |
Source


|
| Record name | Methanone, [2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

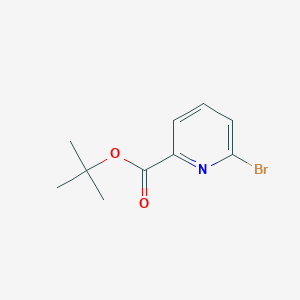
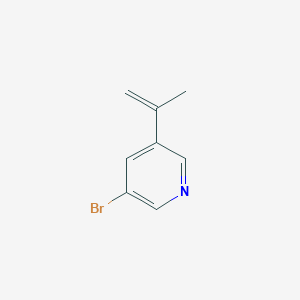
![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)
